5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one
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Overview
Description
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolo[4,5-d]pyrimidine family, known for its diverse biological activities, including anticancer, antifungal, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one typically involves multi-step reactions. One common method includes the condensation of 2-aminothiazole with cyanoacetamide, followed by cyclization and subsequent reactions to form the desired compound . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thiazolo[4,5-d]pyrimidines .
Scientific Research Applications
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidine-5-thione: Known for its antifungal activity.
3,5-Diaryl-thiazolo[4,5-d]pyrimidin-7(6H)-one: Exhibits antiproliferative effects against various cancer cell lines.
Pyrazolo[3,4-d]pyrimidine: Acts as a CDK2 inhibitor with significant anticancer activity.
Uniqueness
5-Imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one stands out due to its potent topoisomerase I inhibitory activity and its versatility in undergoing various chemical reactions to form a wide range of bioactive derivatives . Its unique structure and diverse biological activities make it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C5H4N4OS |
---|---|
Molecular Weight |
168.18 g/mol |
IUPAC Name |
5-imino-3,7a-dihydro-[1,3]thiazolo[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C5H4N4OS/c6-4-7-1-2-3(8-4)9-5(10)11-2/h1-2H,(H2,6,8,9,10) |
InChI Key |
VTOOJRCPHMZWTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=N)N=C2C1SC(=O)N2 |
Origin of Product |
United States |
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